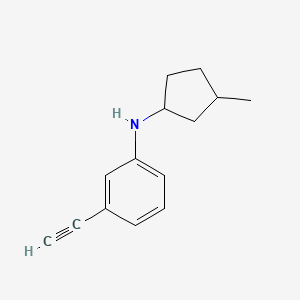

3-ethynyl-N-(3-methylcyclopentyl)aniline

説明

Significance of Aniline (B41778) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netnih.gov In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules due to its ability to form key interactions with biological targets. nih.gov The nitrogen atom and the aromatic ring of aniline can participate in hydrogen bonding and π-stacking interactions, respectively, which are crucial for molecular recognition at receptor binding sites.

The versatility of the aniline structure allows for substitution at the nitrogen atom (N-substitution) and on the aromatic ring, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. researchgate.net N-substituted anilines are prevalent in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and agents targeting the central nervous system. bldpharm.com The development of efficient methods for the synthesis of substituted anilines, particularly meta-substituted anilines which can be challenging to prepare, remains an active area of research. chemsrc.comfluorochem.co.uk

Structural and Electronic Roles of Ethynyl (B1212043) and Cyclopentyl Functionalities in Molecular Design

The incorporation of specific functional groups, such as ethynyl and cyclopentyl moieties, into a parent scaffold like aniline can impart unique and desirable properties to the resulting molecule.

The Ethynyl Group: The ethynyl group (–C≡CH) is a small, rigid, and linear functionality that has found widespread use in medicinal chemistry. concordia.caresearchgate.net Its key contributions to molecular design include:

Bioisosterism: The ethynyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a cyano group. This allows for the modification of a molecule's properties while maintaining its ability to bind to a biological target. ambeed.com

Structural Rigidity: Its linear geometry can serve as a rigid linker or spacer between different parts of a molecule, helping to lock in a specific conformation that is optimal for binding. ambeed.com

Metabolic Stability: The introduction of an ethynyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Target Interactions: The triple bond's π-system can participate in various non-covalent interactions, and the terminal alkyne proton is weakly acidic, allowing it to act as a hydrogen bond donor. acmec-e.com

Synthetic Handle: The terminal alkyne is a versatile functional group for further chemical modifications, most notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. concordia.caresearchgate.net

The Cyclopentyl Group: Small carbocyclic rings like cyclopentane (B165970) are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The key roles of the cyclopentyl group include:

Conformational Restriction: The five-membered ring restricts the conformational flexibility of a substituent, which can lead to a more favorable entropic contribution to binding affinity.

Hydrophobicity and Lipophilicity: The cyclopentyl group is a non-polar, lipophilic moiety. Its addition can increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Receptor Fit: The three-dimensional shape of the cyclopentyl ring can be ideal for fitting into specific hydrophobic pockets within a protein's binding site. nih.gov Research on related cycloalkyl groups like cyclopropyl (B3062369) and cyclobutyl rings has shown that they can enhance potency, improve metabolic stability, and reduce off-target effects.

Contemporary Research Landscape of Related Chemical Scaffolds and Their Academic Relevance

The combination of aniline derivatives with ethynyl and cycloalkyl groups represents a modern approach in drug discovery. Research in this area often focuses on the development of highly specific and potent inhibitors of protein kinases, which are crucial targets in oncology. For instance, the ethynylphenylamine moiety is a key component of several kinase inhibitors.

The synthesis of libraries of N-cycloalkylanilines allows for the exploration of the structure-activity relationship (SAR) to optimize binding to a target protein. By varying the nature of the cycloalkyl group and the substitution pattern on the aniline ring, medicinal chemists can systematically improve the potency and selectivity of a lead compound.

While direct research on "3-ethynyl-N-(3-methylcyclopentyl)aniline" is not currently available, the principles outlined above strongly suggest that this compound would be of interest in synthetic and medicinal chemistry. It combines the versatile aniline scaffold with the structurally important ethynyl and cyclopentyl groups, making it a candidate for investigation in various drug discovery programs. The methyl group on the cyclopentyl ring would introduce a chiral center, potentially allowing for stereospecific interactions with a biological target.

Structure

3D Structure

特性

分子式 |

C14H17N |

|---|---|

分子量 |

199.29 g/mol |

IUPAC名 |

3-ethynyl-N-(3-methylcyclopentyl)aniline |

InChI |

InChI=1S/C14H17N/c1-3-12-5-4-6-13(10-12)15-14-8-7-11(2)9-14/h1,4-6,10-11,14-15H,7-9H2,2H3 |

InChIキー |

ITTMEEKGKNJAHQ-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(C1)NC2=CC=CC(=C2)C#C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Ethynyl N 3 Methylcyclopentyl Aniline and Analogs

Strategies for Carbon-Nitrogen Bond Formation in Aniline (B41778) Synthesis

The creation of the C-N bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation with high efficiency and broad substrate scope. For the synthesis of N-substituted anilines like the target molecule, several powerful catalytic methods are at the disposal of the synthetic chemist.

Transition-Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig, Ullmann)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for the formation of C(aryl)-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgrsc.orglibretexts.org This reaction is known for its high functional group tolerance and broad applicability, allowing for the coupling of a wide variety of amines with diverse aryl partners. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov For the synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline, a plausible approach would involve the coupling of a 3-ethynyl-substituted aryl halide (e.g., 1-bromo-3-ethynylbenzene or 1-iodo-3-ethynylbenzene) with 3-methylcyclopentylamine.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C(aryl)-N bonds. chemicalbook.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The Goldberg reaction, a variation of the Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. chemicalbook.com The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

A comparative overview of these two methods is presented in the table below:

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Ligands | Bulky, electron-rich phosphines | Diamines, phenanthrolines, etc. |

| Reaction Conditions | Generally milder | Traditionally harsh, but modern methods are improving |

| Substrate Scope | Very broad | Good, but can be more limited than Buchwald-Hartwig |

| Functional Group Tolerance | High | Generally good with modern catalysts |

Hydroamination Approaches for Incorporating Unsaturated Carbon-Carbon Bonds with Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of amines. The direct hydroamination of an alkyne with an amine can lead to the formation of enamines or imines, which can be subsequently reduced to the desired saturated amine. For the synthesis of a molecule like this compound, one could envision a strategy involving the hydroamination of a suitable cyclopentene (B43876) derivative with 3-ethynylaniline (B136080).

Catalysts for hydroamination reactions are often based on late transition metals such as palladium, rhodium, gold, and others. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Multi-Component Coupling Reactions for Propargyl Amine Synthesis (e.g., A3 Coupling)

The A3 coupling (Aldehyde-Alkyne-Amine coupling) is a powerful one-pot, three-component reaction for the synthesis of propargylamines. chemimpex.com This reaction is typically catalyzed by a metal salt, often derived from copper, gold, or silver. The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and the amine, which is then attacked by a metal acetylide generated from the terminal alkyne. chemimpex.com

While not a direct route to this compound itself, the A3 coupling is a highly valuable method for synthesizing a wide range of propargylamine (B41283) analogs. For instance, reacting 3-ethynylaniline with formaldehyde (B43269) and a suitable alkyne could generate a variety of structurally related compounds. The versatility and atom economy of this reaction make it a significant tool in medicinal chemistry and materials science.

Stereoselective Synthesis of Substituted Cyclopentyl Moieties

The presence of a stereocenter at the 3-position of the cyclopentyl ring in the target molecule introduces the possibility of stereoisomers. Therefore, methods for the stereoselective synthesis of the 3-methylcyclopentyl moiety are of great importance for accessing enantiomerically pure forms of this compound.

Asymmetric Construction of Cyclopentane (B165970) Rings

The asymmetric synthesis of substituted cyclopentane rings is a well-established area of organic chemistry. nih.gov Numerous strategies have been developed to control the stereochemistry during ring formation. These include:

Asymmetric Diels-Alder reactions: This powerful cycloaddition can be used to construct six-membered rings, which can then be transformed into cyclopentane derivatives through various ring-contraction methodologies.

Catalytic enantioselective Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated cyclopentenone, catalyzed by a chiral catalyst, can set the stereochemistry of a substituent on the cyclopentane ring. nih.gov

Ring-closing metathesis (RCM): Chiral catalysts can be employed in RCM reactions of appropriate diene precursors to afford chiral cyclopentene derivatives.

These methods provide access to a wide array of enantiomerically enriched cyclopentane building blocks that can be further elaborated to form the desired 3-methylcyclopentylamine.

Diastereoselective and Enantioselective Approaches to N-(3-methylcyclopentyl)aniline Scaffolds

Once a chiral 3-methylcyclopentyl precursor is obtained, its coupling with the aniline moiety must be considered. If a racemic or diastereomeric mixture of 3-methylcyclopentylamine is used, the final product will also be a mixture of stereoisomers. To obtain a single stereoisomer of this compound, one must start with an enantiomerically pure 3-methylcyclopentylamine.

The synthesis of chiral 3-methylcyclopentylamine can be achieved through various methods, including the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis. For example, the reductive amination of 3-methylcyclopentanone (B121447) with a chiral amine auxiliary, followed by removal of the auxiliary, can provide enantiomerically enriched 3-methylcyclopentylamine. researchgate.netorganic-chemistry.orgresearchgate.net

Alternatively, enzymatic methods using reductive aminases are emerging as powerful tools for the asymmetric synthesis of chiral amines. These biocatalysts can exhibit high enantioselectivity, providing access to either enantiomer of the desired amine under mild reaction conditions.

The subsequent coupling of the enantiopure 3-methylcyclopentylamine with a 3-ethynyl-substituted aryl halide via Buchwald-Hartwig amination would then yield the desired enantiomer of this compound. The conditions for such a coupling would need to be optimized to ensure that the stereochemical integrity of the cyclopentylamine (B150401) is maintained.

Below is a table summarizing potential stereoselective strategies:

| Strategy | Description | Key Intermediates |

| Asymmetric Reductive Amination | Reductive amination of 3-methylcyclopentanone using a chiral auxiliary or a chiral catalyst. organic-chemistry.orgresearchgate.net | Chiral imine, enantiomerically enriched 3-methylcyclopentylamine. |

| Enzymatic Asymmetric Amination | Use of a reductive aminase to convert 3-methylcyclopentanone directly to a single enantiomer of 3-methylcyclopentylamine. | (R)- or (S)-3-methylcyclopentylamine. |

| Resolution of Racemic Amine | Separation of the enantiomers of racemic 3-methylcyclopentylamine using a chiral resolving agent. | Diastereomeric salts. |

| Coupling with Chiral Precursor | Coupling of an enantiomerically pure 3-methylcyclopentylamine with a 3-ethynyl-substituted aryl halide. | (R)- or (S)-3-ethynyl-N-(3-methylcyclopentyl)aniline. |

Introduction of Ethynyl (B1212043) Functionality to Aromatic Systems

The incorporation of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, providing a versatile handle for further transformations. Two primary strategies dominate this field: palladium-catalyzed cross-coupling reactions and the more recent, atom-economical C-H alkynylation methods.

The Sonogashira coupling reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of the this compound scaffold, this would typically involve the reaction of a 3-halo-N-(3-methylcyclopentyl)aniline precursor (where the halogen is iodine, bromine, or a triflate) with a suitable terminal alkyne, such as (trimethylsilyl)acetylene, which serves as a protected form of acetylene.

The reaction is highly efficient and tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. wikipedia.org While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer protocols have been developed that mitigate these strict requirements. organic-chemistry.org The choice of palladium source, ligands, and reaction conditions can significantly impact the reaction's efficiency. beilstein-journals.org For instance, palladacycle precatalysts and those bearing N-heterocyclic carbene (NHC) ligands have shown exceptional activity. nih.govacs.org

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | The classic, widely used system. | Amine base (e.g., Et₃N, piperidine), room temp. to moderate heat. | wikipedia.org |

| Pd(OAc)₂ / Ligand | Versatile palladium(II) source, requires a phosphine or NHC ligand. | Ligand, base, often copper-free, mild conditions. | beilstein-journals.org |

| [Pd(NHC)Cl₂(Aniline)] | Air- and moisture-stable precatalyst, highly active. | Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. | nih.govacs.org |

| Copper-Free Systems | Avoids homocoupling of the alkyne (Glaser coupling). | Often uses specific ligands or palladium sources under mild conditions. | beilstein-journals.org |

This table presents a generalized comparison of common catalytic systems used in Sonogashira coupling reactions.

As an alternative to pre-functionalized starting materials like aryl halides, direct C-H activation has emerged as a more atom- and step-economical strategy. nih.gov This approach involves the selective functionalization of a C-H bond on the aromatic ring, guided by a directing group. For the synthesis of a meta-substituted aniline like the target compound, this is particularly challenging due to the inherent ortho- and para-directing nature of the amine group.

Recent advances have utilized transition metals like rhodium and iridium to achieve C-H alkynylation at positions remote to the directing group. rsc.orgacs.org For example, a directing group temporarily attached to the aniline nitrogen could be designed to facilitate meta-C-H activation. rsc.org Rhodium catalysis has been successfully employed for the meta-C-H alkynylation of arenes containing directing groups such as phenylacetic acids and benzyl (B1604629) sulfonates. rsc.org Similarly, iridium catalysts have been shown to be effective in the C-H amination of alkenes using unprotected aromatic amines as directing groups. nih.gov These methodologies, while still under development for broad applicability, represent the cutting edge of efficient synthesis by minimizing the need for precursor functionalization. rsc.org

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

A convergent synthesis involves preparing key fragments of the target molecule independently before combining them in the final stages. wikipedia.org For this compound, a convergent approach would involve:

Fragment A Synthesis: Preparation of 3-ethynylaniline or a halogenated precursor like 3-bromoaniline (B18343).

Fragment B Synthesis: Preparation of 3-methylcyclopentylamine.

Fragment Coupling: Combining Fragment A and Fragment B via a C-N bond-forming reaction, such as a Buchwald-Hartwig amination. If 3-bromoaniline was used, the ethynyl group could be installed via Sonogashira coupling after the C-N bond is formed. This approach is highly efficient as it maximizes the yield by building up complex fragments from simpler ones in parallel. pediaa.com

A divergent synthesis , in contrast, starts from a central core which is then elaborated in different directions to produce a library of related compounds. wikipedia.org A divergent strategy to create analogs of the target molecule could begin with a common intermediate, for example, 3-bromo-N-(3-methylcyclopentyl)aniline. From this central molecule, a variety of functional groups could be introduced:

Path A: Sonogashira coupling with different terminal alkynes to generate a series of 3-alkynyl-N-(3-methylcyclopentyl)aniline analogs.

Path B: Suzuki-Miyaura coupling with various boronic acids to create 3-aryl or 3-alkyl analogs.

Path C: Buchwald-Hartwig amination with different amines to replace the bromine with various nitrogen-containing groups.

This strategy is exceptionally powerful for creating chemical libraries for applications such as drug discovery.

Design and Application of Catalytic Systems and Ligands in Related Synthesis

The success of the aforementioned synthetic methodologies, particularly cross-coupling and C-H activation, is heavily dependent on the catalyst and ligands employed.

Transition metals are at the heart of many C-C and C-N bond-forming reactions due to their ability to cycle through different oxidation states and mediate processes like oxidative addition and reductive elimination. rsc.orgresearchgate.net

Palladium (Pd): Palladium is arguably the most versatile metal for cross-coupling reactions. nih.gov It is the key catalyst in Sonogashira, Suzuki, and Buchwald-Hartwig reactions, which are essential for forming the C(sp)-C(sp²) and C(sp²)-N bonds in the target molecule. rsc.org

Copper (Cu): In the classic Sonogashira reaction, copper(I) acts as a co-catalyst, believed to form a copper-acetylide intermediate that then transmetalates with the palladium center. wikipedia.org

Rhodium (Rh) and Ruthenium (Ru): These metals are prominent in the field of C-H activation. rsc.org Rhodium catalysts, in particular, have been developed for challenging meta-selective C-H functionalizations. rsc.orgrsc.org Rhodium and Iridium have also been used for C-H amination reactions. acs.org

Silver (Ag): Silver salts are often used as additives in C-H activation reactions, frequently acting as an oxidant to facilitate the catalytic cycle.

Table 2: Roles of Transition Metals in Key Synthetic Transformations

| Metal | Reaction Type | Function | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (Sonogashira, Buchwald-Hartwig) | Primary catalyst for C-C and C-N bond formation. | nih.govrsc.org |

| Copper (Cu) | Sonogashira Coupling | Co-catalyst, forms copper-acetylide intermediate. | wikipedia.org |

| Rhodium (Rh) | C-H Activation/Alkynylation | Catalyst for site-selective (e.g., meta) C-H functionalization. | rsc.orgrsc.org |

| Iridium (Ir) | C-H Activation/Amination | Catalyst for direct C-H amination. | acs.orgnih.gov |

| Ruthenium (Ru) | Metathesis, Cycloadditions | Catalyst for various C-C bond formations (e.g., enyne metathesis). | wikipedia.org |

This table summarizes the primary roles of selected transition metals in synthetic reactions relevant to the target scaffold.

Ligands are critical components of a catalytic system, binding to the metal center and modulating its stability, reactivity, and selectivity. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many transition-metal-catalyzed reactions. orgchemres.orgresearchgate.net

NHCs are known for forming strong bonds with metal centers due to their potent σ-donating properties. nih.gov This strong bond enhances the stability of the catalyst, preventing decomposition and often allowing for higher reaction temperatures and lower catalyst loadings. The steric bulk of NHC ligands can be systematically modified, which is crucial for promoting challenging cross-coupling reactions involving sterically hindered substrates or for achieving high selectivity. acs.org For example, bulky NHC ligands on a palladium center can facilitate the difficult reductive elimination step in many cross-coupling cycles. acs.org Well-defined [(NHC)PdCl₂(aniline)] complexes have been developed as highly active, air-stable precatalysts that are effective in a range of cross-coupling reactions, including those involving anilines. nih.govacs.org

Beyond NHCs, other ligand architectures like phosphines (e.g., PPh₃, XPhos, SPhos) and phosphoramidites are also vital, with their electronic and steric properties tailored to specific transformations. The choice of ligand is often the key to overcoming synthetic challenges and achieving high yields and selectivities.

Chemical Reactivity and Mechanistic Investigations of the 3 Ethynyl N 3 Methylcyclopentyl Aniline Core

Reactivity of the Terminal Alkyne Functionality

The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, rendering it susceptible to a variety of addition and cycloaddition reactions.

The terminal alkyne functionality in 3-ethynyl-N-(3-methylcyclopentyl)aniline is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. rsc.orgorganic-chemistry.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbroadpharm.com

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring. nih.gov The N-(3-methylcyclopentyl)aniline substituent is not expected to interfere with this reaction and may subtly influence the reaction kinetics due to its electronic and steric properties. The reliability of this reaction makes it a powerful tool for conjugating the this compound core to other molecules, such as biomolecules or polymers. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Analogous Alkynes This table presents data from reactions with compounds analogous to this compound to illustrate the typical conditions and outcomes of CuAAC reactions.

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Benzyl (B1604629) Azide | CuI / i-Pr2EtN | Toluene | Room Temp | High | nih.gov |

| Propargyl Alcohol Derivatives | Sugar Azide | CuSO4 / Sodium Ascorbate | Toluene/Water | Reflux | Moderate (43% dimer) | nih.gov |

| 5'-ethynyl-deoxyuridine (on solid phase) | Various Azides | CuSO4 / Sodium Ascorbate | DMF | Not specified | High | nih.gov |

Beyond click chemistry, the terminal alkyne of this compound can participate in other cycloaddition reactions, notably [3+2] cycloadditions with various 1,3-dipoles. These reactions are a powerful method for constructing five-membered heterocyclic rings. uchicago.edubeilstein-journals.org Examples of 1,3-dipoles that can react with alkynes include nitrile oxides, azomethine ylides, and nitrones. uchicago.edu

The regioselectivity of these cycloadditions is influenced by the electronic nature of both the alkyne and the 1,3-dipole. nih.gov The electron-donating character of the aniline (B41778) moiety can influence the polarization of the alkyne, directing the regiochemical outcome of the cycloaddition. For instance, in reactions with nitrones, the formation of isoxazolidines would be expected. youtube.com Platinum-catalyzed [3+2] cycloaddition of propargyl ether derivatives with vinyl ethers has been shown to produce polycyclic indoles, suggesting that similar complex structures could be accessible from this compound under appropriate catalytic conditions. beilstein-journals.org

Table 2: Examples of [3+2] Cycloaddition Reactions with Analogous Alkynes This table showcases the diversity of [3+2] cycloaddition reactions with alkyne substrates similar to the title compound.

| Alkyne Reactant | 1,3-Dipole/Reaction Partner | Catalyst/Conditions | Product Type | Reference |

| Symmetrical Alkynes | 3-Substituted Sydnones | Thermal (boiling toluene/xylene) | Substituted Pyrazoles | beilstein-journals.org |

| Alkynylphosphonates | Pyridinium-N-imines | Fe(NO3)3·9H2O / K2CO3 | Pyrazolo[1,5-a]pyridine-3-phosphonates | nih.gov |

| Propargyl Ether Derivatives | n-Butyl Vinyl Ether | Platinum(II) catalyst | Tricyclic Indole (B1671886) | beilstein-journals.org |

The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles. The addition of electrophiles such as hydrogen halides (HX) to alkynes proceeds via a carbocation intermediate. libretexts.orglibretexts.org In the case of this compound, the initial protonation would likely lead to a vinyl carbocation, which is then attacked by the halide anion. The regioselectivity of this addition is governed by Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the carbon attached to the aniline ring. The stability of the intermediate carbocation can be influenced by the electronic effects of the N-(3-methylcyclopentyl)aniline substituent.

Nucleophilic addition to the alkyne is also possible, particularly when the alkyne is activated by an electron-withdrawing group or through the use of a transition metal catalyst. rsc.orgyoutube.com While the aniline group is generally electron-donating, intramolecular nucleophilic attack by the aniline nitrogen is a possibility under certain conditions, leading to cyclized products (see section 3.2.2). Intermolecular nucleophilic addition of other nucleophiles would likely require activation of the alkyne.

Transformations Involving the Secondary Aniline Nitrogen

The secondary aniline nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a range of reactions that modify the amine functionality.

The secondary amine of this compound can undergo N-alkylation with alkyl halides or other alkylating agents. libretexts.org This reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the acid generated. Similarly, N-acylation can be achieved by reacting the aniline with acyl chlorides or anhydrides to form the corresponding amide. masterorganicchemistry.com These reactions are fundamental transformations in organic synthesis for introducing new carbon-based groups onto the nitrogen atom.

Condensation reactions with aldehydes or ketones are also feasible, leading to the formation of enamines or, after subsequent transformations, other heterocyclic structures. youtube.comyoutube.com The reactivity of the aniline nitrogen in these transformations is a standard feature of secondary anilines.

Table 3: General Reactivity of Secondary Anilines This table provides an overview of common reactions involving the nitrogen atom of secondary anilines, which are applicable to this compound.

| Reaction Type | Reagent | Product Type | General Conditions | Reference |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Base (e.g., K2CO3, Et3N) | libretexts.org |

| N-Acylation | Acyl Chloride / Anhydride | Amide | Base (e.g., Pyridine, Et3N) | masterorganicchemistry.com |

| Condensation | Aldehyde / Ketone | Enamine / Imine (intermediate) | Acid or Base catalyst | youtube.comyoutube.com |

The presence of both a nucleophilic aniline nitrogen and an electrophilic alkyne in an ortho relationship provides the opportunity for intramolecular cyclization reactions to form indole derivatives. acs.org This type of reaction is a powerful strategy for the synthesis of heterocyclic compounds. The cyclization can be promoted by various catalysts, including transition metals like rhodium or palladium, or under basic or thermal conditions. acs.orgrsc.org

For example, rhodium-catalyzed cyclization of o-alkynyl anilines can lead to the formation of 2,3-disubstituted indoles in a one-pot reaction. acs.org Photochemical conditions have also been shown to induce intramolecular cyclization of o-alkynylaryl isocyanides, suggesting that light-mediated transformations could be another avenue for the cyclization of this compound derivatives. rsc.org The specific conditions required for cyclization would depend on the desired product and the nature of any additional substituents on the aromatic ring.

Reactivity of the Substituted Methylcyclopentyl Ring

Stereochemical Outcomes in Substitution Reactions (e.g., SN2 Inversions on Cyclopentyl Bromides)

Substitution reactions at the cyclopentyl ring, particularly at the carbon bearing the nitrogen or a hypothetical leaving group, are governed by classical mechanistic principles. For instance, if a related substrate like cis-3-methylcyclopentyl bromide undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkali hydroxide (B78521), the reaction proceeds with an inversion of stereochemistry. embibe.comaskfilo.comdoubtnut.comlibretexts.org

The nucleophile (e.g., hydroxide ion) attacks the electrophilic carbon from the side opposite to the leaving group (bromide). doubtnut.compressbooks.pub This backside attack forces the molecule's configuration to invert, much like an umbrella flipping inside out in the wind. pressbooks.pub Consequently, a cis reactant will yield a trans product. libretexts.org In the case of cis-3-methylcyclopentyl bromide, the product formed is trans-3-methylcyclopentanol. askfilo.comdoubtnut.com This principle is fundamental to predicting the stereochemical outcome of SN2 reactions on the cyclopentyl core.

Table 1: Stereochemical Outcome of SN2 Reaction on a Model Cyclopentyl Substrate

This table illustrates the expected product based on the stereospecific nature of the SN2 reaction mechanism.

| Reactant | Nucleophile | Mechanism | Product | Stereochemical Outcome |

|---|---|---|---|---|

| cis-3-methylcyclopentyl bromide | OH⁻ | SN2 | trans-3-methylcyclopentanol | Inversion of configuration |

Carbon-Hydrogen Bond Functionalization Strategies on Alicyclic Systems

Modern synthetic chemistry increasingly focuses on the direct functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. thieme-connect.de For the N-(3-methylcyclopentyl)aniline structure, several C-H functionalization strategies are conceivable, targeting either the aromatic ring or the alicyclic methylcyclopentyl group.

The aniline nitrogen can act as a directing group, facilitating C-H activation at specific positions. While ortho-C-H activation of the aniline ring is common, remote C-H functionalization at the meta-position has also been achieved using specialized directing groups and palladium catalysis. nih.gov Furthermore, the development of transient directing groups, which form a reversible bond with the amine, has enabled C-H activation of alkyl amines. rsc.orgscripps.edu

Direct functionalization of the methylcyclopentyl ring's C-H bonds is a more complex challenge. However, advances have been made in the C-H activation of alkyl groups, including those in cyclic systems. acs.orgnih.gov For instance, methods for the direct α-C–H bond functionalization of unprotected cyclic secondary amines have been developed. nih.govnih.gov These reactions often proceed through the in-situ generation of an imine intermediate, which is then attacked by a nucleophile. nih.gov Such strategies could potentially be adapted to functionalize the C-H bond adjacent to the nitrogen on the cyclopentyl ring. Research has also demonstrated the sequential activation of methyl C-H bonds on cyclopentadienyl (B1206354) ligands in organometallic complexes, highlighting the possibility of targeting the methyl group on the cyclopentyl ring under specific catalytic conditions. nih.gov

Cascade and Tandem Reactions Incorporating Multiple Functional Groups

The "this compound" core, possessing an ethynyl group, an aniline nitrogen, and an aromatic ring, is well-suited for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient for building complex molecular architectures.

A significant body of research exists on the cascade reactions of ortho-alkynyl anilines. acs.orgacs.org These substrates can undergo transition metal-catalyzed tandem reactions, such as cyclization followed by an intermolecular conjugate addition, to produce highly substituted indoles in one pot. acs.org For example, rhodium catalysts can trigger a cyclization of the o-alkynyl aniline to form a rhodium-containing intermediate, which then reacts with an alkene to yield 2,3-disubstituted indoles. acs.org Similarly, palladium catalysts can facilitate the tandem cycloannulation and vinylation of o-alkynyl anilines to construct vinyl-substituted indoles. acs.org

The Povarov reaction, or aza-Diels-Alder reaction, represents another powerful strategy. It can involve the [4+2] cycloaddition of an N-aryl imine (which can be formed in situ from an aniline) with an electron-rich dienophile, such as an alkyne, to construct complex quinoline (B57606) frameworks. nih.gov Given the structure of this compound, intramolecular variations of such cascade reactions could be envisioned, potentially leading to novel fused heterocyclic systems. For example, intramolecular aryne ene reactions have been developed as a high-yield strategy for creating various carbo- and heterocycles. bohrium.com Other amine-mediated transformations of alkynyl ketones have been shown to generate a variety of heterocyclic and carbocyclic products through complex cascade processes. researchgate.net

Table 2: Representative Cascade Reactions of Substituted Ethynyl Anilines

This table summarizes examples of cascade reactions found in the literature for compounds with similar functionalities, illustrating the potential pathways for this compound.

| Reactant Type | Catalyst/Reagents | Reaction Type | Product Type |

|---|---|---|---|

| o-Alkynyl aniline | Rh(I) catalyst, Alkene | Cyclization / Conjugate Addition | 2,3-Disubstituted Indoles acs.org |

| o-Alkynyl aniline | Pd(OAc)₂, (E)-β-Iodovinyl sulfone | Cycloannulative-Vinylation | 3-(Vinyl sulfonyl)indoles acs.org |

| Aromatic amine, Aldehyde, 2-Ethynylaniline (B1227618) | InCl₃ | Aza-Diels-Alder (Povarov Reaction) | Substituted Quinolines nih.gov |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

There are no published high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-ethynyl-N-(3-methylcyclopentyl)aniline . While NMR data exists for simpler, related structures like 2-ethynylaniline (B1227618) and 4-ethynylaniline, this information cannot be extrapolated to provide accurate spectral parameters for the target molecule. chemicalbook.comuq.edu.au

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No public records of multidimensional NMR experiments (COSY, HSQC, HMBC, or NOESY) have been found for This compound . Such experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations necessary for complete stereochemical assignment. The absence of these datasets precludes any detailed discussion of the molecule's specific structural connectivity and spatial arrangement.

Solvent Effects on Molecular Conformation and Spectroscopic Parameters

Research into how different solvents affect the molecular conformation and spectroscopic parameters of This compound has not been published. This type of study is crucial for understanding the molecule's behavior in various chemical environments but has not been performed or reported for this specific compound.

X-ray Crystallography for Solid-State Structural Elucidation and Steric Interactions

A search of crystallographic databases reveals no entries for This compound . Therefore, no experimental data on its solid-state structure, bond lengths, bond angles, or intermolecular steric interactions is available. X-ray crystallography provides the definitive solid-state conformation of a molecule, and without this data, any discussion of its precise three-dimensional structure remains speculative.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

There is no published research employing chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) to determine the absolute configuration of the chiral centers in This compound . The molecule possesses a chiral center at the 3-position of the cyclopentyl ring, which would exist as (R) and (S) enantiomers. Determining the absolute configuration of these enantiomers would require either chiral synthesis or separation followed by chiroptical analysis, none of which has been reported in the literature.

Computational Chemistry and Theoretical Modeling of 3 Ethynyl N 3 Methylcyclopentyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a robust foundation for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-ethynyl-N-(3-methylcyclopentyl)aniline, DFT calculations can elucidate potential reaction mechanisms by mapping out the potential energy surface. This involves identifying and characterizing the geometries and energies of reactants, products, transition states, and any intermediates. researchgate.net For instance, in reactions involving the ethynyl (B1212043) group, such as cycloadditions or metal-catalyzed couplings, DFT can predict whether the reaction proceeds through a concerted or stepwise mechanism.

The choice of functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP are commonly used for organic molecules, and basis sets such as 6-31G(d,p) or larger are employed to provide a good balance between accuracy and computational cost. researchgate.netrasayanjournal.co.in By calculating the energy barriers (activation energies) associated with different transition states, the most likely reaction pathway can be determined.

Note: This data is illustrative and represents the type of information that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT methods can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra) of this compound.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts. The calculated shifts are often scaled or referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to improve agreement with experimental values. Similarly, calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

| Parameter | Calculated Value | Scaled/Referenced Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (alkynyl-H) | 3.15 ppm | 3.05 ppm | 3.08 ppm |

| ¹³C NMR (alkynyl-C1) | 85.2 ppm | 83.5 ppm | 83.9 ppm |

| IR Freq (C≡C stretch) | 2155 cm⁻¹ | 2100 cm⁻¹ | 2102 cm⁻¹ |

| IR Freq (N-H stretch) | 3510 cm⁻¹ | 3405 cm⁻¹ | 3410 cm⁻¹ |

Note: This data is illustrative. Experimental values are hypothetical.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Computational methods are essential for exploring the vast conformational space and identifying the most stable structures.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) provides a faster, albeit less accurate, method than quantum mechanics for calculating molecular energies. It is well-suited for the initial exploration of the conformational landscape of large molecules. Force fields like MMFF94 or AMBER are used to perform systematic or stochastic conformational searches, generating a large number of possible structures.

Molecular dynamics (MD) simulations can then be used to refine these structures and explore their dynamic behavior over time. nih.govmdpi.com By simulating the motion of atoms at a given temperature, MD can reveal how the molecule flexes and transitions between different conformations, providing a more realistic picture of its behavior in solution.

Hypothetical Results from Conformational Search:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Cyclopentyl Ring Pucker |

|---|---|---|---|

| Conf-01 | 0.00 | 175.2° | Twist |

| Conf-02 | 0.85 | -65.8° | Envelope |

| Conf-03 | 1.23 | 88.1° | Twist |

| Conf-04 | 2.50 | 178.9° | Envelope |

Note: This data is for illustrative purposes.

Prediction of Preferred Conformers and Stereoisomeric Stability

The initial conformers generated by MM and MD are typically subjected to more accurate quantum mechanical calculations (e.g., DFT) to determine their relative energies with higher precision. This allows for the identification of the global minimum energy conformer and other low-energy, populated conformers.

Furthermore, this compound has two stereocenters, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Computational methods can be used to calculate the relative stabilities of these diastereomers and enantiomers. This information is crucial as different stereoisomers can have vastly different biological activities.

Hypothetical Relative Energies of Stereoisomers:

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (1R, 3R) | 0.25 |

| (1S, 3S) | 0.25 |

| (1R, 3S) | 0.00 |

| (1S, 3R) | 0.00 |

Note: This data is illustrative and assumes the trans isomers are more stable.

Ligand-Receptor Interaction Modeling in the Context of SAR Studies

To explore the potential of this compound as a bioactive molecule, computational docking and other ligand-receptor modeling techniques can be employed. These methods are central to structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological function.

Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein. nih.govnih.gov These simulations generate a docking score, which estimates the binding affinity, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The ethynyl group, for example, could act as a hydrogen bond acceptor or engage in interactions with aromatic residues. The N-(3-methylcyclopentyl) group can explore hydrophobic pockets within the receptor.

Hypothetical Docking Results into a Kinase Active Site:

| Parameter | Value/Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | N-H with backbone carbonyl of GLU85; Ethynyl pi-system with sidechain of LYS23 |

| Hydrophobic Interactions | Cyclopentyl ring with VAL15, LEU120; Aniline (B41778) ring with PHE78 |

| Key Residues | GLU85, LYS23, VAL15, LEU120, PHE78 |

Note: This data is for illustrative purposes.

By comparing the docking poses and scores of a series of related aniline derivatives, a computational SAR model can be built. This model can then guide the design of new analogues with improved potency and selectivity.

Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein. For the compound this compound, while specific docking studies are not publicly documented, its structural motifs—the ethynyl aniline core—suggest potential interactions with protein classes known to bind similar scaffolds, such as protein kinases. nih.gov

Aniline derivatives are common substructures in a variety of kinase inhibitors. nih.gov The ethynyl group, in particular, has been shown to be a key interaction moiety in potent inhibitors, such as the Bcr-Abl inhibitor ponatinib. wikipedia.org In docking simulations, the ethynyl linkage can form favorable van der Waals interactions within the target's binding site. wikipedia.org Based on these precedents, a hypothetical docking study of this compound could be performed against a kinase target, for instance, a member of the Epidermal Growth Factor Receptor (EGFR) family. nih.gov

The simulation would involve placing the ligand into the ATP-binding site of the kinase. The likely interactions would include:

Hydrogen Bonding: The secondary amine nitrogen atom could act as a hydrogen bond donor or acceptor with backbone carbonyls or polar side chains of amino acids like aspartate.

Hydrophobic Interactions: The phenyl ring and the N-linked 3-methylcyclopentyl group would be expected to occupy hydrophobic pockets within the binding site, forming favorable interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.govwikipedia.org

Pi-Stacking: The aromatic phenyl ring could engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ethynyl Group Interaction: The terminal alkyne is a region of high electron density and is highly rigid. It can fit into narrow, hydrophobic channels and form specific van der Waals contacts, contributing significantly to binding affinity. wikipedia.org

Following docking, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate a more refined binding free energy.

Table 1: Hypothesized Molecular Docking Interactions for this compound with a Kinase Target

This table outlines the potential types of non-covalent interactions that could be identified in a molecular docking simulation between the specified ligand and a hypothesized protein target.

| Ligand Functional Group | Potential Interacting Residue (Example) | Type of Interaction |

| Aniline Nitrogen (N-H) | Aspartate (Asp) | Hydrogen Bond |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking |

| 3-methylcyclopentyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

| Ethynyl Group | Isoleucine (Ile) | van der Waals Forces |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Related Chemotypes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties, which are encoded in numerical values known as molecular descriptors. researchgate.netfrontiersin.org The development of a robust QSAR model is a proven strategy in drug discovery to guide the optimization of lead compounds and predict the activity of novel molecules, thereby reducing the time and cost associated with synthesis and experimental testing. nih.govyoutube.com

For a chemical class related to this compound, a QSAR study would proceed through several key stages:

Data Set Assembly: A series of structurally related aniline derivatives would be compiled, for which a consistent biological activity (e.g., IC₅₀ value for enzyme inhibition) has been measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and electronic properties (e.g., dipole moment).

Model Generation and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govnih.gov The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested compounds. The model's robustness and predictive power are rigorously assessed through internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). nih.gov

A resulting QSAR model might reveal, for example, that increased hydrophobicity in a particular region of the molecule and the presence of a hydrogen bond donor are positively correlated with activity, while increased steric bulk is detrimental. Such insights are invaluable for designing the next generation of more potent compounds.

Table 2: Example Data for a QSAR Study on Aniline Derivatives

This table illustrates the type of data used to construct a QSAR model. It includes hypothetical aniline analogs, calculated molecular descriptors, and a corresponding measure of biological activity.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (pIC₅₀) |

| Analog 1 | 211.30 | 3.8 | 12.03 | 6.5 |

| Analog 2 | 225.33 | 4.2 | 12.03 | 6.9 |

| Analog 3 | 245.30 | 4.1 | 24.06 | 7.2 |

| Analog 4 | 224.29 | 3.5 | 37.30 | 6.1 |

| Analog 5 | 251.36 | 4.5 | 12.03 | 7.5 |

Applications and Future Directions in Chemical Research

Potential as a Building Block for Complex Organic Molecule Synthesis

The presence of both a nucleophilic secondary amine and a reactive terminal alkyne makes 3-ethynyl-N-(3-methylcyclopentyl)aniline a versatile building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications to construct more elaborate molecular frameworks.

Synthesis of Natural Products and Bioactive Compounds

Terminal alkynes are a key functionality found in a number of acetylenic natural products and are widely employed in pharmaceutical sciences. nih.govresearchgate.net The ethynyl (B1212043) group on the aniline (B41778) ring can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to build complex carbon skeletons. Furthermore, the terminal alkyne is a prime candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of triazole rings. nih.gov This reaction is particularly valuable for linking the aniline moiety to other molecular fragments, a common strategy in the synthesis of bioactive compounds. nih.gov

The aniline portion of the molecule also offers numerous avenues for synthetic elaboration. The nitrogen atom can be further functionalized, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional substituents. wikipedia.org N-alkyl anilines are a common structural motif in biologically active small molecules and are often used as precursors in the synthesis of pharmaceuticals. nih.govchemistryviews.org For instance, a related compound, 3-ethynylaniline (B136080), is utilized as a reagent in the multi-step synthesis of the drug erlotinib hydrochloride. sigmaaldrich.com The N-(3-methylcyclopentyl) group introduces a chiral, aliphatic component, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The stereochemistry of this group could play a significant role in the biological activity of the final products.

The combination of these features suggests that this compound could serve as a valuable starting material for the synthesis of novel analogs of natural products or for the construction of libraries of diverse small molecules for biological screening.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for elucidating the function of biomolecules in their native environment. The terminal alkyne group of this compound makes it an ideal candidate for the development of such probes. This functionality can be used as a "bioorthogonal handle" for "click" reactions with azide-modified biomolecules. nih.gov This highly specific and efficient reaction can be performed in complex biological systems without interfering with native biochemical processes.

For example, a molecule containing the this compound core could be designed to bind to a specific protein target. Following binding, a fluorescent or affinity-tagged azide (B81097) could be introduced and would selectively react with the ethynyl group, allowing for the visualization or isolation of the protein of interest. This strategy has been successfully employed to tag and study a variety of natural products, including polyketides and nonribosomal peptide hybrids. nih.gov

Advancement of Catalytic Methodologies Facilitated by Similar Structural Motifs

The N-alkylaniline scaffold is a common feature in ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the nitrogen and the aromatic ring can be tuned to modulate the electronic and steric properties of the resulting catalyst. While this compound itself may not be a ligand, its derivatives, where the ethynyl group is transformed into a coordinating moiety, could find applications in catalysis.

Furthermore, the synthesis of N-alkyl anilines and related compounds is an active area of research in catalysis. chemistryviews.org The development of new methods for the selective synthesis of compounds like this compound can drive the advancement of catalytic methodologies, particularly in the area of C-N bond formation.

Emerging Research Areas for Aniline, Ethynyl, and Cyclopentyl Containing Compounds in Materials Science and Sensing Technologies

The combination of an aromatic aniline and a terminal alkyne in this compound suggests potential applications in materials science. Ethynylaniline derivatives are used in the production of specialty polymers and conductive polymers, which are crucial for advanced electronic devices and sensors. chemimpex.com The ethynyl group can undergo polymerization or be used to functionalize surfaces. For example, 4-ethynylaniline has been used to functionalize multi-walled carbon nanotubes and graphene. cenmed.com

The aniline moiety is a key component in the synthesis of dyes and pigments. chemimpex.comresearchgate.netgeeksforgeeks.orgbritannica.com The specific substitution pattern of this compound could lead to materials with interesting photophysical properties. The N-(3-methylcyclopentyl) group, with its defined stereochemistry, could influence the packing of molecules in the solid state, potentially leading to materials with unique optical or electronic properties.

In the realm of sensing technologies, the terminal alkyne could be used to anchor the molecule to a sensor surface. The aniline nitrogen, being a weak base, could interact with acidic analytes, leading to a detectable change in the electronic properties of the material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethynyl-N-(3-methylcyclopentyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis can involve sequential alkylation and ethynylation steps. For alkylation, reacting aniline with 3-methylcyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a starting point . Ethynylation may use a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection . Optimize via controlled temperature (60–80°C) and catalyst loading (Pd(PPh₃)₄/CuI). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates by -NMR (e.g., δ 2.1–2.5 ppm for cyclopentyl protons) .

Q. How can the electronic effects of the ethynyl and cyclopentyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethynyl group enhances electron-withdrawing effects, activating the aromatic ring for electrophilic substitution. Cyclopentyl’s steric bulk may hinder ortho-substitution. Test reactivity using Suzuki-Miyaura couplings with arylboronic acids under Pd catalysis. Compare yields with/without the ethynyl group using LC-MS to track byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- -/-NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and ethynyl carbons (δ 70–90 ppm).

- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and N–H bend (~1600 cm⁻¹).

- Mass Spectrometry : Look for [M+H]⁺ peaks matching molecular weight (C₁₄H₁₈N: calc. 200.14).

- X-ray Crystallography : Resolve steric effects of the cyclopentyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound in kinase inhibition?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing ethynyl with halogens or methyl groups) .

- Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Step 3 : Correlate IC₅₀ values with steric/electronic parameters (Hammett constants, logP).

- Data Interpretation : A 2023 study on similar anilines showed ethynyl groups improve binding to hydrophobic kinase pockets .

Q. What computational methods can predict the metabolic stability of this compound?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate HOMO/LUMO gaps for oxidation susceptibility.

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict demethylation or ethynyl oxidation pathways.

- Validate with in vitro microsomal assays (e.g., rat liver microsomes + NADPH, LC-MS analysis) .

Q. How do steric effects from the 3-methylcyclopentyl group impact crystallization and polymorph formation?

- Methodological Answer :

- Crystallization Screening : Use solvent/antisolvent pairs (e.g., ethanol/water) under varying temperatures.

- PXRD Analysis : Compare diffraction patterns to identify polymorphs.

- Thermal Analysis (DSC/TGA) : Monitor melting points and decomposition.

- Key Finding : Cyclopentyl groups in similar compounds reduce crystal symmetry, favoring amorphous phases .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported synthetic yields for analogous N-alkylated anilines: How to address them?

- Resolution Strategy :

- Replicate protocols from conflicting sources (e.g., alkylation in DMF vs. THF ).

- Use DoE (Design of Experiments) to isolate variables (temperature, base strength).

- Hypothesis : Polar aprotic solvents (DMF) may improve solubility of bulky intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。